Ritipenem

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

As an antibiotic, ritipenem's primary research focus lies in its ability to combat a wide range of bacteria. Studies have investigated its effectiveness against various gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics []. Researchers are particularly interested in its potential role in treating multidrug-resistant (MDR) bacterial infections.

Pharmacokinetic and Pharmacodynamic Studies

Understanding how ritipenem behaves in the body is crucial for optimizing its therapeutic use. Scientific research explores the pharmacokinetics (movement, absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects on the body) of ritipenem. This research helps determine optimal dosing regimens, identify potential drug interactions, and assess its efficacy in different patient populations [].

Animal Model Studies

Researchers use animal models to investigate the efficacy and safety of ritipenem for treating specific bacterial infections. These studies can help assess ritipenem's potential effectiveness against various pathogens in a controlled environment before moving on to human trials [].

Investigating New Formulations and Delivery Methods

Scientific research is exploring new ways to deliver ritipenem to improve its effectiveness and patient tolerability. This might involve developing new formulations, such as sustained-release tablets or inhaled versions, to optimize drug delivery and improve treatment outcomes [].

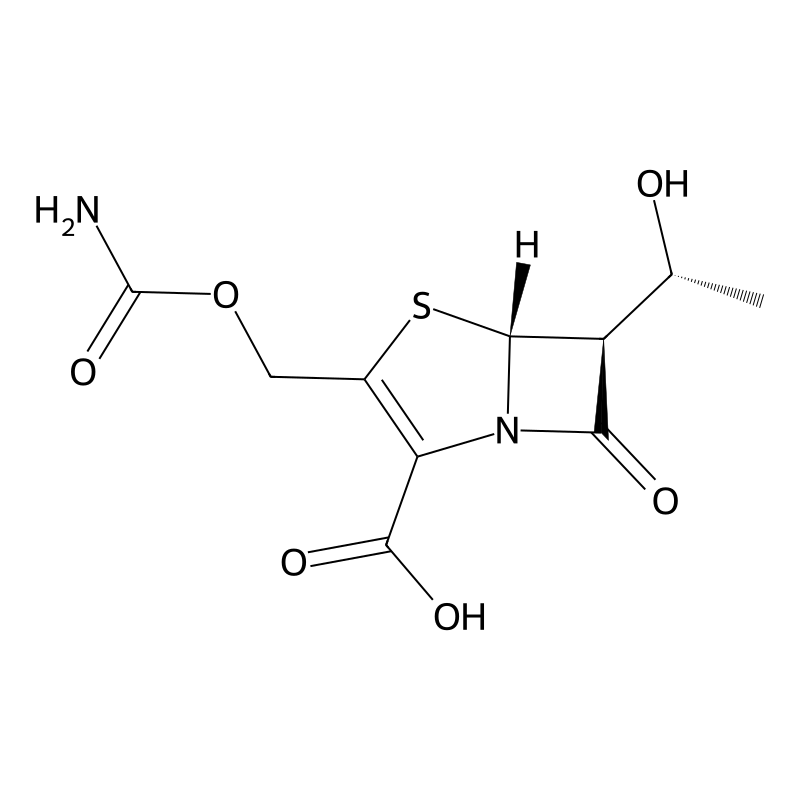

Ritipenem is a broad-spectrum antibiotic belonging to the class of compounds known as carbapenems. Its chemical formula is C₁₀H₁₂N₂O₆S, and it has a molecular weight of approximately 288.28 g/mol. Ritipenem exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus. The compound functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death, making it an important therapeutic agent in treating various bacterial infections .

- Ritipenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. PBPs are enzymes essential for building the bacterial cell wall. By binding to PBPs, Ritipenem prevents the formation of a strong and functional cell wall, leading to bacterial cell death [].

- Information on the specific hazards and toxicity of Ritipenem is limited due to its discontinued development.

- However, as a beta-lactam antibiotic, it might cause similar side effects as other members of this class, such as allergic reactions, gastrointestinal upset, and fungal infections.

- Oxidation: Under certain conditions, Ritipenem can be oxidized, resulting in the formation of different oxidation products that may alter its antimicrobial properties.

- Reduction: Reduction reactions can modify the compound's structure, potentially impacting its biological activity.

- Substitution: Ritipenem can participate in substitution reactions where functional groups are replaced, which can change its chemical characteristics.

These reactions are critical for understanding how Ritipenem can be modified for enhanced effectiveness or reduced side effects.

Ritipenem's primary mechanism of action involves its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, Ritipenem inhibits the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to weakened structural integrity and eventual cell lysis. It shows particularly high affinity for PBP 1b, which is crucial for inducing bacterial death .

The compound has demonstrated potent bacteriolytic activity against various pathogens, including Haemophilus influenzae, where it effectively reduces culture turbidity and causes morphological changes indicative of cell destruction .

The synthesis of Ritipenem involves several steps:

- Initial Reaction: An azetidinone thiolester is reacted with acetoxymethyl oxalyl chloride.

- Reductive Carbonyl Condensation: This step helps form the core structure of the antibiotic.

- Desilylation: This final step modifies the compound to yield Ritipenem in its active form.

Industrial production often utilizes the sodium salt of 2-carbamoyloxyethanethioic acid in combination with acetoxymethyl oxalyl chloride to achieve efficient synthesis .

Ritipenem is primarily used in clinical settings as an antibiotic for treating serious infections caused by multidrug-resistant bacteria. Its broad-spectrum activity makes it suitable for various infections, including those caused by Gram-positive bacteria and certain Gram-negative pathogens. It is particularly valuable in treating infections where conventional antibiotics may fail due to resistance mechanisms .

Research on Ritipenem has focused on its interactions with other antibiotics and its effectiveness against resistant strains. Studies indicate that Ritipenem retains efficacy even in the presence of other antibiotics that inhibit specific PBPs, suggesting a robust mechanism against bacterial resistance . Additionally, its pharmacokinetics reveal that oral bioavailability ranges from 30% to 40%, affecting its therapeutic application and dosing strategies.

Ritipenem shares structural similarities with several other β-lactam antibiotics, particularly within the carbapenem class. Here are some notable comparisons:

| Compound Name | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Meropenem | Carbapenem | Broad-spectrum | Enhanced stability against β-lactamases |

| Ertapenem | Carbapenem | Broad-spectrum | Long half-life; effective against resistant strains |

| Imipenem | Carbapenem | Broad-spectrum | Often combined with cilastatin to prevent degradation |

| Cefepime | Cephalosporin | Broad-spectrum | Effective against Pseudomonas aeruginosa |

| Ceftazidime | Cephalosporin | Broad-spectrum | Notable for activity against Gram-negative bacteria |

Ritipenem's unique aspect lies in its specific binding affinity for PBPs and its structural modifications that enhance its stability and efficacy against resistant organisms compared to other similar compounds .

Total Chemical Synthesis Approaches

Ritipenem, chemically designated as (5R,6S)-3-[[(Aminocarbonyl)oxy]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, represents a penem antibiotic with molecular formula C₁₀H₁₂N₂O₆S and molecular weight 288.28 g/mol [1] [4]. The compound exhibits a bicyclic beta-lactam-thiazolidine ring system critical for its antibacterial properties [4].

Total synthesis of ritipenem has been accomplished through multiple strategic approaches, with the most documented route originating from 6-aminopenicillanic acid (6-APA) [18] [22]. This hemisynthetic methodology exploits 6-APA as a chiral template, utilizing its inherent stereochemical configuration to achieve the desired penem structure [22]. The synthesis commences with diazotization of 6-APA in the presence of bromine, followed by conventional esterification using methyl iodide to yield dibromopenicillanate [18] [22].

The subsequent transformation involves formation of magnesium enolate using ethylmagnesium bromide, which undergoes stereoselective condensation with acetaldehyde at -70°C in tetrahydrofuran to afford bromohydrin intermediates [18] [22]. This aldol-type reaction demonstrates remarkable stereoselectivity, establishing the crucial alpha-hydroxyethyl chain characteristic of ritipenem [22]. Debromination is achieved through zinc-mediated reduction in methanol at -10°C, producing trans-penicillanate derivatives [18] [22].

The pivotal step involves demolition of the thiazolidine ring through a two-step process utilizing mercury(II) acetate followed by potassium permanganate oxidation [18] [22]. This sequence converts the penicillin framework to the requisite azetidinone intermediate, representing a critical transformation in penem synthesis [22]. An alternative approach employs beta-eliminative ring opening using silver chloride and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), followed by in situ acylation with carbamoyloxy acetyl chloride [22].

Direct synthesis strategies for ritipenem acoxil, the acetoxymethyl ester prodrug, have been developed utilizing chiral amino or hydroxy acids including threonine and 3-hydroxybutyric acid as starting materials [18]. These total synthetic approaches converge on common intermediates such as (3R,4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-oxo-1H-azetidine, typically protected as tert-butyldimethylsilyl ethers [18].

Key Intermediate Compounds in Industrial Synthesis

Industrial synthesis of ritipenem relies on several critical intermediate compounds that facilitate efficient large-scale production [18] [22]. The primary intermediate originates from 6-aminopenicillanic acid transformation, which serves as the foundational chiral scaffold [22] [33]. Following diazotization and esterification, the resulting dibromopenicillanate represents the first major synthetic intermediate with established industrial utility [18] [22].

The stereoselective aldol condensation product, characterized by the alpha-hydroxyethyl substituent, constitutes a pivotal intermediate in the synthetic sequence [18] [22]. This bromohydrin intermediate undergoes reductive debromination to yield trans-penicillanate, which maintains the essential stereochemical configuration required for subsequent transformations [22]. Quality control parameters for this intermediate include verification of stereochemical purity and assessment of residual bromine content [22].

The azetidinone intermediate, formed through thiazolidine ring demolition, represents a critical branching point in the synthetic pathway [18] [22]. This compound, designated as intermediate IX in documented synthetic schemes, undergoes acetate displacement with glycolic acid-derived thioacid to yield advanced intermediates [18]. The thioacid component is prepared through silylation of glycolic acid hydroxyl groups, ensuring selective reactivity during subsequent coupling reactions [18].

N-Oxalylation of the thioacid-coupled intermediate produces compounds suitable for phosphite-mediated dicarbonyl coupling, a unique transformation in penem synthesis [18]. This coupling reaction utilizes trialkyl phosphites to facilitate formation of the characteristic penem double bond system [18]. The resulting penem intermediate undergoes selective deprotection using tetrabutylammonium fluoride to unmask primary hydroxyl groups [18].

Advanced intermediates incorporate trichloroacetyl isocyanate protection strategies, enabling selective manipulation of multiple functional groups [18]. The fully protected precursor undergoes staged deprotection, initially at positions 2 and 8 using tetrabutylammonium fluoride, followed by palladium-catalyzed deallylation in the presence of sodium ethylhexanoate to afford ritipenem sodium salt [18] [22].

Table 1: Key Intermediate Compounds in Ritipenem Industrial Synthesis

| Intermediate | Chemical Description | Synthetic Role | Quality Parameters |

|---|---|---|---|

| Dibromopenicillanate | Brominated 6-APA derivative | Initial chiral template | Bromine content, stereochemical purity |

| Bromohydrin | Aldol condensation product | Stereochemical establishment | Optical rotation, diastereomeric ratio |

| Trans-penicillanate | Debrominated intermediate | Ring modification precursor | Residual metals, stereochemical integrity |

| Azetidinone IX | Ring-opened product | Core structural framework | Molecular weight, functional group integrity |

| Thioacid derivative | Glycolic acid coupling product | Side chain introduction | Thiol content, silyl protection stability |

| Protected penem | Multiply-protected intermediate | Advanced synthetic intermediate | Protection group stability, molecular integrity |

Crystallization and Purification Techniques

Crystallization and purification of ritipenem and its derivatives employ specialized techniques adapted for beta-lactam antibiotics, which are inherently sensitive to hydrolysis and temperature [21] [24] [29]. The crystallization process for ritipenem sodium salt typically utilizes aqueous-alcoholic solvent systems, particularly water-ethanol mixtures that provide beneficial residual solvent profiles for pharmaceutical applications [29].

The crystallization protocol begins with dissolution of crude ritipenem sodium salt in water for injection at controlled ratios, typically 1:62 weight to volume [27]. Activated carbon treatment, employing 0.1% volume fraction of needle-use activated carbon, removes colored impurities and facilitates subsequent crystallization [27]. The solution undergoes filtration through 0.22 micrometer membrane filters to achieve sterility requirements [27].

Dehydrated ethanol addition, previously sterilized and tested for bacterial endotoxins, initiates crystallization through antisolvent precipitation [27]. The ethanol volume typically represents three times the aqueous volume, creating supersaturation conditions favorable for crystal nucleation [27]. Temperature maintenance between room temperature and 10°C promotes controlled crystallization kinetics while preserving compound stability [27].

Enhanced crystallization techniques for beta-lactam antibiotics utilize nitric acid solutions rather than conventional hydrochloric acid systems [21]. This modification increases volumetric throughput and enables higher compound concentrations during crystallization, reducing reactor volume requirements [21]. The nitric acid crystallization employs alkaline solutions, particularly ammonia or hydroxide salt solutions with concentrations between 1.5 and 2.5 molar for precipitation [21].

Temperature control during crystallization operations typically maintains conditions between -5°C and 15°C to optimize crystal formation while preventing thermal degradation [21] [29]. The crystallization process duration varies from 30 minutes to 20 hours depending on scale and specific conditions [29]. Continuous crystallization methodologies offer advantages over batch processes, including improved process control, scalability, and consistency [26].

Purification techniques incorporate pH modulation strategies particularly effective for zwitterionic compounds [40]. These methods involve intermittent sodium hydroxide addition to control pH within narrow ranges near the compound's pKa values [40]. The pH modulation approach generates controlled supersaturation while maintaining crystallization within optimal solubility ranges [40].

Freeze crystallization represents an alternative purification methodology developed specifically for beta-lactam antibiotics [24]. This technique utilizes acetone-water solvent systems at various ratios and controlled temperatures to produce rapidly soluble and stable crystalline forms [24]. The degree of crystallinity correlates directly with the percentage of equilibrium liquid phase during freeze crystallization [24].

Table 2: Crystallization Parameters for Ritipenem Purification

| Parameter | Optimal Range | Method | Quality Impact |

|---|---|---|---|

| Temperature | -5°C to 15°C | Controlled cooling | Crystal size distribution, stability |

| pH | 6.5 to 8.0 | Buffer systems | Polymorphic form, solubility |

| Solvent ratio (Water:Ethanol) | 1:3 (v/v) | Antisolvent addition | Yield, crystal habit |

| Concentration | 20-50 mg/mL | Supersaturation control | Nucleation rate, purity |

| Stirring time | 30 min to 20 h | Mechanical agitation | Crystal perfection, size |

| Alkaline molarity | 1.5-2.5 M | Precipitation control | Recovery yield, morphology |

β-Lactam Ring Modifications and Stability

The β-lactam ring represents the fundamental pharmacophore of ritipenem and serves as the critical structural element responsible for its antimicrobial activity [1] [2]. This four-membered cyclic amide structure exhibits exceptional reactivity due to the inherent ring strain, which is quantified by the Woodward height parameter. Ritipenem, as a member of the penem class, demonstrates a Woodward height of approximately 0.5-0.6 Å, positioning it among the most reactive β-lactam antibiotics [3] [4].

The bicyclic architecture of ritipenem, featuring the β-lactam ring fused to an unsaturated five-membered thiazoline ring, creates significant geometric constraints that enhance the electrophilicity of the carbonyl carbon [2] [5]. This structural arrangement disrupts the normal amide resonance stabilization by forcing the nitrogen atom into a trigonal pyramidal (sp³) geometry rather than the planar (sp²) configuration found in traditional amides [3] [5]. The resulting reduction in amide resonance markedly increases the susceptibility of the β-lactam ring to nucleophilic attack by penicillin-binding proteins.

The unsaturated nature of the five-membered ring in ritipenem distinguishes it from the saturated penams and contributes substantially to its enhanced antimicrobial potency [3] [6]. The 2,3-unsaturation within the fused ring system introduces additional strain that further activates the β-lactam ring toward acylation reactions with target enzymes [7] [8]. This structural modification results in superior β-lactamase stability compared to traditional penicillins, as the increased ring strain paradoxically enhances resistance to enzymatic hydrolysis by certain β-lactamases [8].

Crystal structure analyses of penem derivatives have revealed that compounds exhibiting optimal antimicrobial activity possess similar torsion angles for the S1-C2-C1'-C2' bond arrangement, indicating that precise spatial orientation of the side chain relative to the bicyclic core is essential for target binding [7] [9]. The β-lactam ring stability in ritipenem is further enhanced by the specific stereochemical configuration at positions 5 and 6, which maintains the optimal geometry for penicillin-binding protein recognition while preserving the high reactivity necessary for irreversible enzyme acylation [1] [10].

Carbamoyloxymethyl Side Chain Functionality

The carbamoyloxymethyl substituent at the C3 position of ritipenem represents a carefully optimized structural feature that significantly influences both the antimicrobial spectrum and pharmacokinetic properties of the compound [1] [11]. This side chain, formally designated as [(aminocarbonyl)oxy]methyl, functions as both a leaving group during the acylation process and a hydrophilic moiety that enhances water solubility and tissue penetration [12] [13].

The carbamate linkage within this side chain exhibits unique chemical properties that contribute to ritipenem's distinctive pharmacological profile [12]. Unlike the acetoxy groups found in many cephalosporins, the carbamoyl functionality provides enhanced stability under physiological conditions while maintaining the capacity to participate in favorable interactions with the active sites of penicillin-binding proteins [14]. The electron-withdrawing nature of the carbamate group creates a beneficial inductive effect that increases the electrophilicity of the β-lactam carbonyl, thereby facilitating more efficient acylation of target enzymes [15].

Structural studies have demonstrated that the spatial arrangement of the carbamoyloxymethyl group is critical for optimal antimicrobial activity [14]. The methylene spacer between the bicyclic core and the carbamate functionality provides the appropriate distance and flexibility for productive interactions with the enzyme active site. This structural feature allows the side chain to occupy specific binding pockets within penicillin-binding proteins while avoiding steric clashes that could impede binding affinity [7].

The hydrophilic character imparted by the carbamoyloxymethyl substituent enhances the pharmacokinetic properties of ritipenem by improving water solubility and facilitating distribution to tissue compartments [1] [16]. This polar side chain also contributes to the compound's stability against certain β-lactamases, as the bulky carbamate group can interfere with the binding of the antibiotic to the enzyme active site [8]. The specific orientation and electronic properties of this substituent have been shown to be particularly important for activity against gram-negative bacteria, where enhanced penetration through the outer membrane is essential for therapeutic efficacy [17].

Hydroxyethyl Group Contribution to Target Binding

The (1R)-1-hydroxyethyl substituent at the C6 position of ritipenem represents one of the most significant structural departures from traditional β-lactam antibiotics and constitutes a key determinant of the compound's unique antimicrobial profile [3] [18]. This stereochemically defined side chain replaces the variable acylamino groups typically found in penicillins and cephalosporins, creating a more compact and rigidly defined molecular architecture that contributes to enhanced β-lactamase stability and distinctive penicillin-binding protein selectivity [8].

The α-configuration of the hydroxyethyl group is essential for optimal antimicrobial activity, as demonstrated by structure-activity relationship studies showing that compounds lacking this specific stereochemical arrangement exhibit dramatically reduced potency [8]. The hydroxyl functionality provides critical hydrogen bonding interactions with amino acid residues in the active sites of penicillin-binding proteins, particularly contributing to the high affinity binding observed with PBP 1b in Haemophilus influenzae [19] [20]. These interactions stabilize the enzyme-inhibitor complex and contribute to the irreversible nature of the acylation process.

Crystal structure analyses have revealed two distinct conformations of the C6 hydroxyethyl group in penem derivatives, with the conformation exhibiting a larger torsion angle (δ = 179.2°) being the predicted enzyme-bound form in the Michaelis complex [7]. This conformational preference is critical for optimal positioning within the penicillin-binding protein active site and directly correlates with enhanced antimicrobial potency [9].

The hydroxyethyl substituent also plays a crucial role in β-lactamase resistance, as its compact size and specific stereochemistry create steric hindrance that impedes the binding of ritipenem to the active sites of many β-lactamases [8]. This resistance mechanism is particularly pronounced against class A and class C β-lactamases, where the hydroxyethyl group interferes with the proper positioning of the antibiotic within the enzyme active site [18] [5]. The trans relationship between the C5-C6 hydrogens, maintained by the α-hydroxyethyl configuration, further contributes to the stability against enzymatic hydrolysis by creating an unfavorable geometry for β-lactamase recognition [3].